4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Physicochemical profiling Drug-likeness Lipophilicity optimization

4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (CAS 1260672-68-1) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family, distinguished by chlorine substituents at the 4- and 6-positions of the pyridine ring and a lactam carbonyl at the 2-position. This scaffold serves as a versatile synthetic intermediate in medicinal chemistry programs targeting ATP-binding pockets of kinases such as CDK12, Cdc7, and MPS1, where the dichloro substitution pattern enables sequential, regiodivergent functionalization that is unattainable with mono-halogenated or non-halogenated analogs.

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02
CAS No. 1260672-68-1
Cat. No. B3004211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
CAS1260672-68-1
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02
Structural Identifiers
SMILESC1C2=C(N=C(C=C2NC1=O)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O/c8-5-2-4-3(7(9)11-5)1-6(12)10-4/h2H,1H2,(H,10,12)
InChIKeyVQDZDOYUQMWZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (CAS 1260672-68-1): A Strategic Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one (CAS 1260672-68-1) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family, distinguished by chlorine substituents at the 4- and 6-positions of the pyridine ring and a lactam carbonyl at the 2-position [1]. This scaffold serves as a versatile synthetic intermediate in medicinal chemistry programs targeting ATP-binding pockets of kinases such as CDK12, Cdc7, and MPS1, where the dichloro substitution pattern enables sequential, regiodivergent functionalization that is unattainable with mono-halogenated or non-halogenated analogs [2].

Why Structural Analogs Cannot Substitute for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in Multi-Vector Synthetic Elaboration


The 4,6-dichloro substitution pattern on the pyrrolo[3,2-c]pyridin-2-one core is not merely an incremental modification; it fundamentally alters both physicochemical properties and synthetic potential. Compared to the unsubstituted parent (CAS 134682-54-5), the introduction of two chlorine atoms increases molecular weight from 134.14 to 203.02 g/mol and shifts XLogP3-AA from approximately 0.5 to 1.6, substantially affecting solubility and membrane permeability profiles of downstream derivatives [1]. More critically, the two chlorine atoms at positions 4 and 6 exhibit differential reactivity toward nucleophilic aromatic substitution (SNAr), allowing chemists to execute sequential, orthogonal functionalization to generate unsymmetrically substituted analogs—a capability that mono-chlorinated (e.g., 4-chloro analog, CAS 1190313-48-4) or mono-brominated (e.g., 6-bromo analog, CAS 1227267-32-4) variants cannot replicate . This unique synthetic versatility is essential for constructing complex kinase inhibitor libraries where precise vector control determines target selectivity.

Quantitative Differentiation Evidence for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one Versus Structural Analogs


Partition Coefficient (XLogP3-AA) Comparison: Enhanced Lipophilicity Drives Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 1.6, which is approximately 1.1 log units higher than the unsubstituted parent 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (XLogP3-AA ≈ 0.5) due to the dual chloro substitution [1]. This increased lipophilicity is critical for optimizing blood-brain barrier penetration and passive membrane permeability in central nervous system-targeted kinase inhibitor programs where the 5-azaindole scaffold has demonstrated activity against targets such as serotonin receptors [2].

Physicochemical profiling Drug-likeness Lipophilicity optimization

Sequential SNAr Reactivity: Two Orthogonal Leaving Groups Enable Regiodivergent Derivatization

The 4- and 6-chloro substituents on the pyrrolo[3,2-c]pyridin-2-one core exhibit differential reactivity in SNAr reactions, with position 6 (para to the pyridine nitrogen) being significantly more activated than position 4 (ortho to the pyridine nitrogen) [1]. This allows sequential displacement: first at C6 under mild conditions (e.g., amine nucleophiles at 60-80 °C), then at C4 under more forcing conditions (e.g., elevated temperature or stronger nucleophiles). In contrast, the 4-chloro analog (CAS 1190313-48-4) offers only a single reactive site, while the 6-bromo analog (CAS 1227267-32-4) provides only one halogen handle, limiting synthetic diversification to a single vector .

Synthetic methodology Nucleophilic aromatic substitution Parallel library synthesis

Topological Polar Surface Area (TPSA): Favorable CNS Drug-Likeness Profile

The target compound has a computed TPSA of 42 Ų, which falls within the optimal range for CNS drug candidates (TPSA < 60-70 Ų typically required for adequate brain penetration) [1]. This value is identical to the unsubstituted parent scaffold (TPSA = 42 Ų) because the chlorine substituents do not contribute additional polar surface area. However, the dichloro derivative achieves this favorable TPSA while simultaneously delivering higher lipophilicity (XLogP3-AA = 1.6 vs. ≈0.5), yielding a more balanced CNS multiparameter optimization (MPO) profile compared to the parent scaffold [1][2].

CNS drug design Bioavailability prediction Medicinal chemistry optimization

Purity Specifications and Vendor Availability: Consistent 95-97% Purity Enables Reliable Procurement

The target compound is commercially available from multiple reputable vendors with documented purity specifications ranging from 95% (AKSci, CymitQuimica) to 97% (Fluorochem, Aladdin) . In contrast, the 6-bromo analog (CAS 1227267-32-4) is listed at 95% purity by AKSci but has been discontinued by AChemBlock, indicating a less reliable supply chain . The 4-chloro analog (CAS 1190313-48-4) is available at 97% purity but commands a higher unit cost relative to the dichloro compound when considering the number of synthetic handles per molecule .

Chemical procurement Quality assurance Supply chain reliability

Scaffold Validation in Kinase Inhibitor Patents: Pyrrolo[3,2-c]pyridin-2-one Core as Privileged Kinase Template

The pyrrolo[3,2-c]pyridin-2-one scaffold has been extensively validated in patent literature as a core template for ATP-competitive kinase inhibitors. Specifically, Nerviano Medical Sciences has patented substituted pyrimidinyl- and pyridinyl-pyrrolopyridinones that modulate RET family kinases [1], while separate patent families from other organizations describe pyrrolopyridinones as inhibitors of CDK12 kinase (WO-2019058132-A1) and Cdc7 kinase, with reported IC50 values in the low nanomolar range for optimized derivatives [2]. The 4,6-dichloro substitution pattern provides the essential synthetic handles required to access the substitution vectors disclosed in these patents.

Kinase inhibitor CDK12 Cdc7 Patent analysis

Density and Boiling Point Comparison: Physical Property Impact on Scale-Up Handling

The target compound has a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 401.0 ± 45.0 °C at 760 mmHg . These values are higher than the 6-bromo analog (density: 1.8 ± 0.1 g/cm³; boiling point: 391.5 ± 42.0 °C) , indicating the dichloro compound has a lower density but higher boiling point. The lower density of the dichloro compound (1.6 vs. 1.8 g/cm³) translates to easier handling during large-scale reactions, while the higher boiling point provides a wider operational temperature window for high-temperature SNAr chemistry at C4 without risk of distillation loss.

Process chemistry Physical properties Scale-up compatibility

Optimal Application Scenarios for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one in Drug Discovery and Chemical Biology


Parallel Synthesis of Unsymmetrical C4/C6-Disubstituted Kinase Inhibitor Libraries

The differential SNAr reactivity of the C6 and C4 chlorine atoms enables medicinal chemists to execute a two-step, one-pot sequential functionalization strategy: first introducing an amine, alkoxy, or thioether substituent at the more activated C6 position (para to pyridine N), followed by a second nucleophilic displacement at C4 under more forcing conditions. This approach has been employed to generate libraries of pyrrolopyridinones targeting CDK12 and Cdc7 kinases, where unsymmetrical substitution is critical for achieving target selectivity over closely related CDK family members [1].

CNS-Penetrant Kinase Probe Design Leveraging Optimized Physicochemical Profile

With a TPSA of 42 Ų and XLogP3-AA of 1.6, the 4,6-dichloro scaffold provides a balanced CNS MPO profile that is superior to the unsubstituted parent scaffold (XLogP3-AA ≈ 0.5) for brain penetration [1]. This makes it a preferred starting point for developing CNS-targeted kinase probes, particularly for targets such as CDK12 where central nervous system indications (e.g., myotonic dystrophy type 1) have been identified in patent literature [2].

Reliable Procurement for Multi-Gram Scale-Up in Lead Optimization Programs

The multi-vendor commercial availability of the target compound at consistent purities of 95-97%, with documented pricing from £184/100 mg (Fluorochem, UK stock) to $183.90/100 mg (Aladdin), ensures reliable supply for medicinal chemistry teams progressing from hit-to-lead through lead optimization [1][2]. The availability of up to 1 g quantities from Fluorochem (at £753/1 g) supports gram-scale intermediate preparation without the need for in-house synthesis of the core scaffold.

Direct Access to Patent-Validated RET and CDK12 Inhibitor Chemotypes

The 4,6-dichloro substitution pattern maps directly onto the core structures disclosed in Nerviano Medical Sciences' RET kinase inhibitor patents and CDK12 inhibitor patents (WO-2019058132-A1), where substituents are attached at positions C4 and/or C6 of the pyrrolo[3,2-c]pyridin-2-one core [1][2]. Procuring this pre-functionalized intermediate eliminates the need for halogenation of the parent scaffold, reducing the synthetic route by 1-2 steps and avoiding the use of harsh chlorinating agents (e.g., POCl₃, SOCl₂) that can degrade sensitive functional groups.

Quote Request

Request a Quote for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.